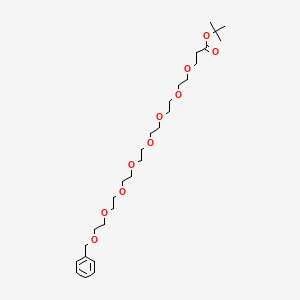

Benzyl-PEG8-t-butyl ester

Description

Overview of Polyethylene (B3416737) Glycol (PEG) in Precision Molecular Design

Polyethylene glycol is a polymer composed of repeating ethylene (B1197577) oxide units. Its value in molecular design stems from a combination of properties that are highly desirable in a biological context. labinsights.nlekb.eg PEG is known for its high water solubility, biocompatibility, and lack of toxicity, which are crucial for in vivo applications. ekb.egekb.eg The process of covalently attaching PEG chains to molecules, known as PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. ekb.egekb.eg By increasing the hydrodynamic radius of a molecule, PEGylation can reduce its clearance by the kidneys and shield it from enzymatic degradation, thereby extending its circulation time in the body. ekb.egnih.gov The flexibility and hydrophilicity of the PEG chain also help to increase the solubility of hydrophobic molecules. axispharm.com

Strategic Importance of Orthogonally Protected Multifunctional PEG Linkers

For the synthesis of intricate bioconjugates or complex molecules like Proteolysis-Targeting Chimeras (PROTACs), it is often necessary to connect two or more different molecules in a specific sequence. This requires linkers with multiple reactive sites that can be addressed independently. This is where the concept of "orthogonal protection" becomes critical. researchgate.net

An orthogonally protected linker has two or more functional groups, each masked with a protecting group that can be removed under a specific set of chemical conditions without affecting the others. researchgate.net For instance, one end of a linker might be protected by a group that is sensitive to acid, while the other end is protected by a group that is removed by hydrogenation. researchgate.net This allows for a stepwise and controlled synthesis, where one end of the linker is deprotected and reacted with the first molecule, and then the other end is deprotected to attach the second molecule. This strategy prevents the formation of unwanted side products and allows for the precise assembly of the final construct. frontiersin.orgnih.gov

Contextualization of Benzyl-PEG8-t-butyl Ester as a Specialized Modular Building Block

This compound is a prime example of a heterobifunctional, orthogonally protected PEG linker. It is a discrete (monodisperse) PEG derivative, meaning it has a precise length of eight ethylene glycol units. This precise length is crucial for ensuring homogeneity in the final product, a key consideration in pharmaceutical applications.

The two ends of the molecule are capped with different functional groups, each with its own protecting group:

t-butyl ester: This group protects a carboxylic acid. The tert-butyl group can be selectively removed under acidic conditions (e.g., using trifluoroacetic acid) to reveal the free carboxylic acid. rsc.orgbeilstein-journals.org This acid can then be coupled with an amine-containing molecule.

Benzyl (B1604629) ether: This group protects a hydroxyl group. The benzyl group is stable to the acidic conditions used to remove the t-butyl ester but can be removed by catalytic hydrogenation. The revealed hydroxyl group can then be further functionalized.

This orthogonal protection scheme makes this compound a versatile modular building block. It provides chemists with the flexibility to construct complex molecules in a planned and controlled manner.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₈H₄₈O₁₀ |

| Molecular Weight | 544.67 g/mol |

| Appearance | Colorless to light yellow oil |

| Solubility | Soluble in DMSO, DCM, DMF |

Scope of Research in Advanced Synthetic Methodologies and Applications

The unique features of this compound and similar linkers have placed them at the forefront of research in advanced synthetic methodologies, most notably in the development of PROTACs. medchemexpress.commedchemexpress.com PROTACs are chimeric molecules designed to co-opt the cell's natural protein disposal system to destroy specific target proteins. medchemexpress.com They consist of two ligands connected by a linker: one ligand binds to the target protein, and the other binds to an E3 ubiquitin ligase. medchemexpress.com

The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC. Its length, flexibility, and chemical composition, including its hydrophilicity, influence the formation and stability of the ternary complex (E3 ligase-PROTAC-target protein), which is essential for the degradation of the target protein. axispharm.comnih.gov The PEG component of linkers like this compound enhances the solubility and cell permeability of the PROTAC, which are often large and complex molecules. axispharm.com

The modular nature of these linkers allows researchers to rapidly create libraries of PROTACs with different linker lengths and attachment points, facilitating the optimization of their biological activity. nih.gov Beyond PROTACs, these types of linkers are also valuable in the construction of other complex therapeutic modalities, such as antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to an antibody to target cancer cells. axispharm.com The principles of orthogonal protection and the advantageous properties of PEG make these linkers fundamental tools in the ongoing development of targeted therapies.

Structure

2D Structure

Properties

Molecular Formula |

C28H48O10 |

|---|---|

Molecular Weight |

544.7 g/mol |

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C28H48O10/c1-28(2,3)38-27(29)9-10-30-11-12-31-13-14-32-15-16-33-17-18-34-19-20-35-21-22-36-23-24-37-25-26-7-5-4-6-8-26/h4-8H,9-25H2,1-3H3 |

InChI Key |

ZRYJMJBUOATUBA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Benzyl Peg8 T Butyl Ester and Defined Peg Oligomers

Retrosynthetic Analysis for Benzyl-PEG8-t-butyl Ester Construction

A retrosynthetic analysis of this compound reveals two primary disconnection points: the ether linkage between the benzyl (B1604629) group and the PEG chain, and the ester linkage between the PEG chain and the t-butyl group. This analysis suggests a convergent synthetic approach where a pre-formed, monodisperse PEG8 oligomer with distinct terminal functionalities is the key intermediate.

The primary disconnection at the ether bond suggests a Williamson ether synthesis as a plausible forward reaction. This would involve the reaction of a mono-benzylated precursor with a suitably activated PEG8 oligomer, or conversely, the reaction of benzyl bromide with a mono-alkoxide PEG8 derivative. The disconnection at the ester bond points towards a standard esterification reaction between a carboxylic acid-functionalized PEG8 and t-butanol, or more practically, the reaction of a PEG8 alcohol with a t-butyl ester-containing acylating agent.

A logical retrosynthetic pathway would therefore involve the synthesis of a precisely defined PEG8 oligomer with one hydroxyl group and another functional group that can be converted to either an ether or an ester. A common strategy is to start with a mono-protected PEG oligomer, which allows for the sequential functionalization of each terminus.

Controlled Synthesis of Discrete PEG Oligomers with Defined Lengths (e.g., PEG8)

The production of monodisperse PEG oligomers, such as PEG8, is crucial for applications where precise molecular weight and structure are paramount. Traditional polymerization of ethylene (B1197577) oxide results in a distribution of chain lengths, making the isolation of a single oligomer challenging. To overcome this, controlled, stepwise synthetic methods have been developed.

Several strategies have been established to achieve exacting control over the length of PEG oligomers. These methods typically involve the sequential addition of ethylene glycol units or short PEG fragments.

Iterative Approaches: These methods involve the stepwise addition of a protected ethylene glycol monomer to a growing PEG chain. A common approach utilizes a building block with one terminus protected and the other activated for coupling. After each coupling step, the protecting group is removed to allow for the next addition. This cycle is repeated until the desired chain length is achieved. For instance, an iterative chain extension of a PEGylated homostar using an octaethylene glycol (EG8) building block has been demonstrated to produce highly pure, monodisperse PEG oligomers scilit.comrsc.orgresearchgate.net. A rapid and scalable synthesis of monodisperse PEGs has also been developed using an iterative exponential growth strategy promoted by KHMDS acs.org.

Chain Doubling and Tripling Strategies: These exponential growth methods offer a more efficient route to longer oligomers. In a chain doubling strategy, a mono-protected PEG oligomer is deprotected and then coupled with an activated version of the same mono-protected oligomer. This effectively doubles the chain length in a single reaction sequence. This approach has been successfully used to synthesize high-purity discrete PEG oligomers acs.org.

The following table summarizes these synthetic strategies:

| Strategy | Description | Key Features |

| Iterative Addition | Stepwise addition of a monomer or small oligomer to a growing chain. | Precise, linear control over length; can be laborious for long chains. |

| Chain Doubling | Coupling of two identical mono-protected oligomers to double the length. | Exponential growth, leading to rapid synthesis of longer oligomers. |

| Chain Tripling | Coupling of three identical mono-protected oligomers. | More complex but offers even faster access to very long, defined oligomers. |

The primary goal of controlled synthesis is to achieve a polydispersity index (PDI) of 1.0, indicating a perfectly monodisperse sample. The success of minimizing the distribution of oligomer lengths hinges on achieving near-quantitative yields at each step of the iterative or exponential growth process. Any side reactions or incomplete conversions will lead to the formation of "failure sequences" (oligomers of incorrect length), broadening the final distribution.

To minimize this, reactions are often driven to completion using an excess of one reagent, followed by careful purification to remove unreacted starting materials and byproducts before proceeding to the next step. The use of highly efficient coupling chemistries is also critical. A macrocyclic sulfate-based approach has been developed for the synthesis of monodisperse PEGs, which allows for iterative nucleophilic ring-opening reactions without the need for protecting groups, simplifying the process and potentially reducing side products scilit.com.

Achieving high purity in discrete PEG oligomers is as important as controlling their length. Due to the similar physical properties of closely related PEG oligomers, their separation can be challenging.

Chromatographic Methods: High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a powerful tool for the separation of PEG oligomers rsc.orgmdpi.com. The separation is based on the differential partitioning of the oligomers between the stationary and mobile phases. Preparative chromatography can be used to isolate pure single homologs from a mixture mdpi.com. Size-exclusion chromatography (SEC) is another technique used to separate molecules based on their hydrodynamic volume, which is effective for removing low molecular weight impurities .

Non-Chromatographic Methods: While chromatography is effective, it can be time-consuming and not easily scalable. Chromatography-free synthesis methods have been developed for monodisperse oligo(ethylene glycol) derivatives, which rely on extraction and crystallization for purification rsc.org. Another innovative purification strategy involves the complexation of PEG-containing small molecules with magnesium chloride, which can facilitate their precipitation and isolation as a solid, a significant advantage for these often-oily compounds thieme-connect.com. Other techniques like dialysis and membrane centrifugation have also been employed, particularly in the purification of PEG-grafted nanoparticles acs.orgnih.gov.

The table below outlines various purification techniques:

| Purification Technique | Principle of Separation | Applicability to PEG Oligomers |

| Reversed-Phase HPLC | Polarity | High-resolution separation of oligomers with small differences in length. |

| Size-Exclusion Chromatography | Hydrodynamic Volume | Removal of significantly smaller or larger impurities. |

| Extraction | Differential Solubility | Separation of products from reagents and byproducts with different polarities. |

| Crystallization | Differential Solubility in a Supersaturated Solution | Can yield highly pure crystalline products for certain oligomers. |

| Complexation/Precipitation | Formation of a solid complex with a metal salt. | Useful for converting oily PEGs into easily handleable solids. thieme-connect.com |

| Dialysis/Membrane Centrifugation | Molecular Weight Cut-off | Primarily for removing low molecular weight impurities. acs.orgnih.gov |

Introduction of the Benzyl Moiety onto PEG Scaffolds

The introduction of the benzyl group onto a PEG scaffold is a key step in the synthesis of this compound. This is typically achieved through the formation of a benzyl ether linkage with a terminal hydroxyl group of the PEG chain.

Direct benzylation of the hydroxyl group of a PEG oligomer is a common and effective method. The Williamson ether synthesis is the most widely used reaction for this transformation masterorganicchemistry.comwikipedia.org.

Williamson Ether Synthesis: This reaction involves the deprotonation of the terminal hydroxyl group of the PEG oligomer with a strong base to form an alkoxide, which then acts as a nucleophile and attacks an electrophilic benzyl halide (e.g., benzyl bromide or benzyl chloride) in an SN2 reaction masterorganicchemistry.comwikipedia.orgjk-sci.com.

Reaction Conditions:

Base: Strong bases such as sodium hydride (NaH), potassium hydride (KH), or potassium tert-butoxide (t-BuOK) are commonly used to ensure complete deprotonation of the PEG alcohol jk-sci.com.

Solvent: Anhydrous aprotic polar solvents like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF) are typically employed to dissolve the reactants and facilitate the SN2 reaction francis-press.com.

Temperature: The reaction is often carried out at room temperature or with gentle heating to promote the reaction rate.

Alternative Benzylation Reagents: While the Williamson ether synthesis is robust, alternative reagents have been developed to effect benzylation under milder or different conditions. For example, 2-benzyloxy-1-methylpyridinium triflate can act as a benzyl transfer agent under nearly neutral conditions upon mild heating, which can be advantageous for substrates with base-sensitive functional groups orgsyn.org.

The choice of benzylation method depends on the other functional groups present in the PEG oligomer to avoid unwanted side reactions. For the synthesis of this compound, the Williamson ether synthesis is a highly suitable and efficient method for the introduction of the benzyl group onto the PEG8 scaffold.

Esterification Techniques for Benzyl Ester Formation from Carboxylic Acids and Alcohols

The formation of a benzyl ester from a carboxylic acid and benzyl alcohol is a fundamental transformation in organic synthesis. Several methods are employed to achieve this, ranging from classical acid catalysis to more specialized reagent-mediated approaches.

One of the most traditional methods is the Fischer-Speier esterification , which involves heating the carboxylic acid and benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comanalis.com.my This is an equilibrium-driven process where the removal of water, the reaction byproduct, is crucial to drive the reaction towards the ester product. masterorganicchemistry.com While effective, the harsh acidic conditions can be incompatible with sensitive functional groups on the substrate.

To circumvent the need for strong acids and high temperatures, milder and more efficient protocols have been developed. For instance, a simple 2,2'-biphenol-derived phosphoric acid catalyst can promote dehydrative esterification in toluene (B28343) at 100 °C without the need to actively remove water. organic-chemistry.org Another approach utilizes 2-benzyloxy-1-methylpyridinium triflate, a reagent that allows for the benzylation of carboxylic acids under neutral conditions, thus preserving other sensitive functionalities. organic-chemistry.org Niobium(V) chloride (NbCl₅) has also been shown to be an effective reagent for the direct esterification of carboxylic acids with benzyl alcohol at room temperature. nih.gov

The following table summarizes various catalytic systems for benzyl ester formation.

| Catalyst/Reagent | Reaction Conditions | Key Advantages |

| p-Toluenesulfonic acid | Vacuum, solvent-free, heat | Rapid, high atom economy, avoids benzyl halides organic-chemistry.org |

| 2,2'-Biphenol-derived phosphoric acid | Toluene, 100 °C | Mild, no water removal needed organic-chemistry.org |

| Niobium(V) chloride (NbCl₅) | Room temperature, solvent-free | Stoichiometric or catalytic, good yields nih.gov |

| 2-Benzyloxy-1-methylpyridinium triflate | Triethylamine | Mild, neutral conditions, compatible with sensitive groups organic-chemistry.org |

Palladium-Catalyzed C-H Acylation for Benzyl Ester Synthesis

A significant advancement in the synthesis of benzyl esters is the use of palladium-catalyzed C-H activation. This methodology offers a more atom-economic route by directly coupling a carboxylic acid with an aromatic C-H bond of a benzyl source, typically toluene itself, eliminating the need for pre-functionalized benzyl alcohol or benzyl halides. organic-chemistry.orglabxing.com

This direct benzylation proceeds via a palladium-catalyzed C-H acyloxylation. labxing.com The reaction is typically carried out using a palladium(II) catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in the presence of an oxidant. labxing.comrsc.org A key advantage of this method is the ability to use 1 atmosphere of molecular oxygen as a green and readily available oxidant, with water being the only byproduct. labxing.comnih.gov

The reaction demonstrates good functional group tolerance and provides high yields of the benzyl ester. labxing.com Mechanistic studies suggest that the process involves the direct acyloxylation of the benzylic C-H bond. labxing.com This approach represents a facile and efficient alternative to traditional methods, aligning with the principles of green chemistry by minimizing waste and maximizing atom economy. labxing.com

Introduction of the tert-Butyl Ester Moiety onto PEG Scaffolds

The tert-butyl (t-butyl) ester is a valuable protecting group for carboxylic acids, notably due to its stability under basic conditions and its facile removal under moderately acidic conditions. organic-chemistry.org Its incorporation onto PEG scaffolds requires specific methodologies that can accommodate the properties of both the PEG chain and the sterically hindered t-butyl group.

Esterification using Isobutene under Acid Catalysis

The acid-catalyzed addition of a carboxylic acid to isobutene (2-methylpropene) is a common and direct method for the preparation of t-butyl esters. google.comchegg.com This reaction is typically performed in the presence of a strong acid catalyst, such as sulfuric acid or perchloric acid, and may require pressure to maintain the gaseous isobutene in the reaction mixture. chegg.comnih.gov

The mechanism involves the protonation of isobutene by the acid catalyst to form a stable tertiary carbocation. chegg.com This electrophilic carbocation is then attacked by the nucleophilic oxygen of the carboxylic acid. A final deprotonation step yields the t-butyl ester. chegg.com This method is highly efficient for producing a variety of t-butyl esters. google.com

Steglich Esterification for tert-Butyl Ester Formation

The Steglich esterification is an exceptionally mild and versatile method for forming ester bonds, particularly for substrates that are sterically hindered or sensitive to acid. organic-chemistry.org This makes it highly suitable for the synthesis of t-butyl esters from carboxylic acids and tert-butanol (B103910), a reaction that is often problematic under Fischer conditions due to the tendency of tert-butanol to eliminate and form isobutene. organic-chemistry.org

The reaction employs a carbodiimide (B86325) coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgnih.gov The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.orgiu.edu DMAP, being a stronger nucleophile than the bulky tert-butanol, then reacts with this intermediate to form a reactive acylpyridinium salt ("active ester"). This species readily undergoes reaction with tert-butanol to furnish the desired t-butyl ester, regenerating the DMAP catalyst and producing dicyclohexylurea (DCU) as a byproduct. organic-chemistry.org

The key features of the Steglich esterification are summarized below.

| Component | Role |

| Carboxylic Acid | Substrate |

| tert-Butanol | Alcohol source |

| DCC | Coupling agent, activates the carboxylic acid |

| DMAP | Nucleophilic catalyst, accelerates the reaction |

Utilization of tert-Butanol and Activating Reagents

Beyond the specific conditions of the Steglich reaction, other methods also rely on activating the carboxylic acid to react with tert-butanol. These methods generally fall under the category of carbodiimide-mediated couplings. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are often used as alternatives to DCC because the urea (B33335) byproduct is water-soluble, simplifying purification. nih.gov

The fundamental principle remains the same: the carboxylic acid is converted into a more reactive species that can be attacked by the sterically demanding and poorly nucleophilic tert-butanol. The choice of activating agent and reaction conditions can be tailored to the specific PEG substrate to maximize yield and purity. researchgate.net For example, using boron trifluoride diethyl etherate with anhydrous magnesium sulfate (B86663) has been shown to be effective for preparing t-butyl esters from protected amino acids and tert-butanol. researchgate.net

Selective Formation in the Presence of Other Functional Groups

In the synthesis of complex molecules like this compound, achieving chemoselectivity is paramount. The formation of the t-butyl ester must proceed without affecting other functional or protecting groups, such as the benzyl ether at the other end of the PEG chain.

The challenge lies in the similar acid lability of both t-butyl esters and benzyl ethers. However, t-butyl esters are generally cleaved under milder acidic conditions than benzyl ethers. organic-chemistry.org This differential reactivity can be exploited during synthesis. For the formation step, methods that operate under neutral or mildly basic conditions are preferred to avoid premature cleavage of any acid-sensitive groups. The Steglich esterification is ideal in this context as it proceeds under neutral conditions. organic-chemistry.orgorgsyn.org

The concept of orthogonal protection is central to these synthetic strategies. A protecting group strategy is considered orthogonal if one group can be removed in the presence of another. While both benzyl and t-butyl groups are removed by acid, their rates of cleavage differ. More importantly, the benzyl group is uniquely susceptible to hydrogenolysis (e.g., using H₂ and a palladium catalyst), a condition under which the t-butyl ester is completely stable. organic-chemistry.org This orthogonality allows for the selective deprotection of the benzyl group at a later stage without disturbing the t-butyl ester, and vice versa if carefully controlled acidic conditions are used. researchgate.net Therefore, the selective formation of the t-butyl ester is often achieved by choosing a synthetic route, like the DMAP-catalyzed coupling with tert-butanol, that is compatible with the existing benzyl group. nih.gov

Orthogonal Protection and Sequential Functionalization Strategies

The synthesis of precisely defined, heterobifunctional Poly(ethylene glycol) (PEG) oligomers, such as this compound, is predicated on the strategic use of protecting groups that can be removed under different conditions. This principle, known as orthogonal protection, allows for the selective modification of specific sites on a molecule without affecting other protected functional groups. In the context of PEG synthesis, this enables the sequential introduction of distinct functionalities at each terminus of the PEG chain, a critical requirement for their application as linkers in complex biomolecules like Proteolysis Targeting Chimeras (PROTACs). medchemexpress.cn The stepwise synthesis of monodisperse PEGs often involves iterative cycles of deprotection and coupling, making the choice of protecting groups paramount for achieving high yields and purity. beilstein-journals.orgd-nb.info

Design Principles for Multifunctional PEG Scaffolds

Multifunctional PEG scaffolds are designed to serve as versatile platforms in biomedical applications, including drug delivery and tissue engineering. nih.gov The fundamental design principles revolve around leveraging the intrinsic properties of PEG while introducing sophisticated functionalities.

Key design considerations include:

Biocompatibility and Low Immunogenicity : PEG is well-known for its non-toxicity, non-immunogenicity, and ability to reduce protein adsorption, which makes it an ideal base material for scaffolds intended for in vivo use. nih.gov

Controlled Architecture : The synthesis of multifunctional scaffolds often involves creating branched or multi-arm PEG structures to increase drug loading capacity compared to linear PEGs, which are limited to two functional sites. mdpi.com This allows for the conjugation of multiple copies of a drug or different types of molecules.

Orthogonal Functionalization : To create scaffolds for targeted delivery or combination therapy, PEG derivatives with two or more orthogonal functionalities are required. This allows for the attachment of dissimilar molecules, such as a targeting ligand (e.g., folic acid) and a therapeutic agent, onto the same polymeric support. mdpi.com

Stimuli-Responsiveness : Advanced scaffolds can be designed to respond to specific environmental cues. For instance, PEG-based hydrogels can be engineered for controlled release of therapeutic agents like dexamethasone (B1670325) upon exposure to near-infrared (NIR) light. researchgate.net

Tunable Physical Properties : The mechanical strength and swelling ratio of PEG-based hydrogels can be precisely controlled by modulating the molecular weight and concentration of the PEG precursors, allowing for the creation of scaffolds that mimic the properties of specific tissues. nih.gov

These principles guide the rational design of PEG-based materials, enabling the fabrication of sophisticated systems for advanced therapeutic applications.

Integration of Benzyl and tert-Butyl Protecting Groups in Complex Syntheses

The specific structure of this compound, chemically named tert-butyl 1-phenyl-2,5,8,11,14,17,20,23-octaoxahexacosan-26-oate, exemplifies the strategic integration of benzyl (Bn) and tert-butyl (t-Bu) protecting groups. medkoo.com The benzyl group protects one terminus of the PEG chain as an ether, while the tert-butyl group protects the other terminus as an ester. This combination is highly effective due to the distinct chemical conditions required for their removal, ensuring true orthogonality.

A plausible synthetic approach for such a molecule could involve the Williamson ether synthesis to attach the benzyl group to one end of a defined octaethylene glycol (PEG8) unit. The free hydroxyl on the other end would then be coupled to a carboxylic acid protected as a tert-butyl ester.

The critical advantage of this pairing lies in their differential stability and cleavage conditions:

Benzyl (Bn) Group : Typically functions as a protecting group for alcohols (as a benzyl ether) or carboxylic acids (as a benzyl ester). It is stable to a wide range of acidic and basic conditions but can be selectively removed by catalytic hydrogenolysis (e.g., using H₂ gas with a palladium on carbon catalyst).

tert-Butyl (t-Bu) Ester : This group is highly sensitive to acidic conditions, readily cleaving to release the carboxylic acid and isobutylene (B52900) gas. researchgate.net It is, however, stable to the basic conditions and hydrogenolysis used to remove many other protecting groups, including the benzyl group.

This orthogonality is crucial in complex syntheses. For example, the tert-butyl ester can be selectively removed using a mild acid like trifluoroacetic acid (TFA) or aqueous phosphoric acid, leaving the benzyl ether intact for future modifications. researchgate.netorganic-chemistry.org Conversely, the benzyl ether can be cleaved via hydrogenolysis without affecting the tert-butyl ester. Some reagents demonstrate high chemoselectivity; for instance, nickel boride can cleave benzyl esters while leaving tert-butyl esters unaffected. researchgate.net This allows for precise, stepwise deprotection and functionalization, which is essential for building complex molecules like PROTACs where one end of the PEG linker must react with a ligand for a target protein and the other with a ligand for an E3 ubiquitin ligase. medchemexpress.cn

The following table summarizes the distinct deprotection conditions for these two groups, highlighting their orthogonal nature.

| Protecting Group | Typical Cleavage Reagents | Conditions | Stability |

|---|---|---|---|

| Benzyl (Bn) Ester/Ether | H₂, Pd/C | Catalytic Hydrogenolysis | Stable to mild acid/base |

| Nickel Boride | Chemoselective cleavage | Leaves t-butyl esters intact researchgate.net | |

| tert-Butyl (t-Bu) Ester | Trifluoroacetic Acid (TFA) | Mild Acidolysis | Stable to hydrogenolysis and mild base |

| Aqueous Phosphoric Acid | Mild, selective acidolysis | Leaves benzyl esters/ethers intact organic-chemistry.org |

Chemical Reactivity, Cleavage, and Transformation Mechanisms

Reactivity and Cleavage of the Benzyl (B1604629) Ester Group

The benzyl ester group is a widely used protecting group for carboxylic acids due to its general stability and the variety of mild methods available for its removal.

Benzyl esters can be cleaved under acidic conditions, often employing Lewis acids. The reaction mechanism typically involves coordination of the Lewis acid to the ester's carbonyl oxygen, which weakens the carbon-oxygen bond and facilitates cleavage. Various Lewis acids have been shown to effectively deprotect benzyl esters, with some offering high selectivity. researchgate.net For instance, tin(IV) chloride (SnCl₄) can selectively cleave benzyl esters in the presence of other sensitive functional groups like benzyl ethers, amines, and amides. researchgate.netresearchgate.netdal.ca Other Lewis acids such as boron trichloride (BCl₃), titanium tetrachloride (TiCl₄), and ferric chloride (FeCl₃) are also utilized, although their selectivity can vary. researchgate.net

| Lewis Acid | Typical Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| SnCl₄ | CH₂Cl₂ | Highly selective for benzyl esters over benzyl ethers, amines, and amides. | researchgate.netdal.ca |

| BCl₃ | CH₂Cl₂ | Can selectively deprotect benzyl esters in the presence of alkyl esters. | researchgate.net |

| FeCl₃ | CH₂Cl₂ | Effective for cleaving benzyl esters and ethers. | researchgate.net |

| TiCl₄ | CH₂Cl₂ | Cleaves both benzyl esters and benzyl ethers. | researchgate.net |

The most common and mildest method for benzyl ester deprotection is catalytic hydrogenolysis. acsgcipr.org This reaction involves the use of hydrogen gas (H₂) and a metal catalyst, typically palladium on carbon (Pd/C). commonorganicchemistry.comjk-sci.com The mechanism involves the adsorption of the benzyl ester and hydrogen onto the catalyst surface, leading to the cleavage of the benzylic C-O bond. acsgcipr.orgacsgcipr.org The products of this reaction are the free carboxylic acid and toluene (B28343), which is a low-boiling, easily removable byproduct. youtube.com

This method is highly favored for its clean reaction profile and high yields. youtube.com Alternative hydrogen donors, known as transfer hydrogenation sources, such as 1,4-cyclohexadiene or formic acid, can be used in place of H₂ gas, which can be advantageous for safety and practical reasons. acsgcipr.orgorganic-chemistry.org

| Method | Reagents | Solvent | Byproducts | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C (5-10%) | Methanol, Ethanol, Ethyl Acetate (B1210297), THF | Toluene | commonorganicchemistry.comjk-sci.com |

| Transfer Hydrogenation | 1,4-Cyclohexadiene, Pd/C | Ethanol | Toluene, Benzene | acsgcipr.orgorganic-chemistry.org |

| Transfer Hydrogenation | Formic Acid, Pd/C | Methanol | Toluene, CO₂ | organic-chemistry.org |

Enzymatic methods offer a highly selective and mild alternative for the cleavage of benzyl esters, proceeding under physiological conditions without affecting other sensitive functional groups. nih.gov Specific enzymes, such as esterases and lipases, can catalyze the hydrolysis of the benzyl ester to yield the carboxylic acid. For example, an esterase from Bacillus subtilis (BS2) and a lipase from Candida antarctica (CAL-A) have been shown to efficiently remove benzyl protecting groups in high yields. nih.gov This approach is particularly valuable in the synthesis of complex molecules like peptides, where harsh chemical conditions could lead to side reactions or racemization. nih.gov The main challenge can be the solubility of the protected peptide in the aqueous buffer systems required for enzymatic activity, often necessitating the use of co-solvents like dimethylformamide or dimethylsulfoxide. nih.gov

The choice of deprotection method for the benzyl ester group is critical and depends on the other functional groups present in the molecule.

Hydrogenolysis is highly selective for benzyl groups (esters, ethers, carbamates) and is orthogonal to acid-labile groups like tert-butyl esters. organic-chemistry.orgthieme-connect.com However, it is incompatible with functional groups that can be reduced, such as alkenes, alkynes, or some sulfur-containing moieties which can poison the catalyst. acsgcipr.org

Acid-mediated cleavage using specific Lewis acids like SnCl₄ can offer excellent chemoselectivity, cleaving benzyl esters while leaving benzyl ethers, amides, and amines intact. dal.ca This provides an advantage over hydrogenolysis, which would cleave all of these groups concurrently.

Enzymatic hydrolysis provides the highest degree of selectivity, operating under neutral pH and ambient temperature, thus preserving the integrity of most other protecting groups and sensitive functionalities. nih.gov

The orthogonal nature of the benzyl and tert-butyl ester groups is a cornerstone of modern synthetic strategy. For instance, nickel boride has been shown to chemoselectively cleave benzyl esters while leaving tert-butyl esters, as well as methyl, ethyl, and trityl esters, completely unaffected. organic-chemistry.orgthieme-connect.com

Reactivity and Deprotection of the tert-Butyl Ester Group

The tert-butyl (t-butyl) ester is another cornerstone protecting group for carboxylic acids, characterized by its stability to a wide range of nucleophilic and basic conditions, as well as to hydrogenolysis. alchemyst.co.uk Its removal is almost exclusively achieved under acidic conditions.

The deprotection of a tert-butyl ester is readily accomplished using strong acids, with trifluoroacetic acid (TFA) being the most common reagent. alchemyst.co.uk The mechanism proceeds through a pathway that takes advantage of the exceptional stability of the tertiary carbocation intermediate. commonorganicchemistry.com

The mechanism involves the following steps:

Protonation : The carbonyl oxygen of the tert-butyl ester is protonated by the acid (TFA). stackexchange.comechemi.com

Carbocation Formation : The protonated ester undergoes cleavage to release the highly stable tert-butyl carbocation and the free carboxylic acid. commonorganicchemistry.com

Cation Quenching : The tert-butyl cation is then quenched. In the presence of the trifluoroacetate anion, it can be deprotonated to form isobutylene (B52900) gas. stackexchange.comechemi.com This process regenerates the protonated TFA, meaning the acid acts catalytically in principle, though it is often used in excess to ensure the reaction goes to completion. stackexchange.comechemi.com

The formation of the gaseous isobutylene byproduct helps to drive the reaction to completion. commonorganicchemistry.com In some cases, the tert-butyl cation can be trapped by nucleophiles present in the reaction mixture or by added "scavengers" like water or thiols. nih.gov The use of scavengers is particularly important in peptide synthesis to prevent the reactive tert-butyl cation from alkylating sensitive amino acid side chains, such as those of tryptophan or methionine. nih.gov

Investigation of tert-Butyl Carbocation Fate and Byproduct Formation

The acid-catalyzed cleavage of the tert-butyl ester group from molecules like Benzyl-PEG8-t-butyl ester proceeds via the formation of a relatively stable tertiary carbocation, the tert-butyl cation. This reaction is commonly initiated using strong acids such as trifluoroacetic acid (TFA). The fate of this reactive intermediate is critical as it can lead to the formation of byproducts by alkylating sensitive amino acid residues, such as tryptophan and methionine, within peptide structures. peptide.comsigmaaldrich.com

Upon its formation, the tert-butyl carbocation can follow several pathways:

Elimination: The cation can lose a proton to form isobutylene, a volatile gas. stackexchange.com This pathway regenerates the acidic catalyst. stackexchange.comechemi.com

Reaction with Counter-ion: The carbocation can react with the conjugate base of the acid used for cleavage. For instance, in the presence of TFA, it can form tert-butyl trifluoroacetate. nih.gov This ester is also a potent alkylating agent. nih.gov

Alkylation of Nucleophiles: If nucleophilic species are present in the reaction mixture, the tert-butyl cation can alkylate them. This is a significant concern in peptide synthesis, where the side chains of certain amino acids are susceptible to this unwanted modification. peptide.comsigmaaldrich.com

To mitigate the formation of these undesirable byproducts, "scavengers" are typically added to the cleavage mixture. wpmucdn.com These are nucleophilic compounds designed to efficiently trap the tert-butyl cations. sigmaaldrich.comwpmucdn.com Common scavengers include water, triisopropylsilane (TIS), and various thiol-containing compounds like 1,2-ethanedithiol (EDT). sigmaaldrich.comwpmucdn.comresearchgate.net Water acts as a scavenger for tert-butyl cations, while TIS is effective against other carbocations like the trityl cation. wpmucdn.com

| Scavenger | Function | Reference |

| Water (H₂O) | Traps tert-butyl cations. | wpmucdn.com |

| Triisopropylsilane (TIS) | Scavenges various carbocations, particularly trityl cations. | wpmucdn.com |

| 1,2-Ethanedithiol (EDT) | A good scavenger for tert-butyl cations and helps in the removal of trityl protecting groups. | sigmaaldrich.com |

| Thioanisole | Prevents acid-catalyzed oxidation of tryptophan and methionine. | sigmaaldrich.com |

The choice of scavenger and cleavage conditions is crucial for ensuring the clean deprotection of the tert-butyl ester and preserving the integrity of the target molecule. acs.org

Alternative Mild Deprotection Strategies (e.g., Phosphoric Acid, Radical Cations)

While strong acids like TFA are effective for tert-butyl ester cleavage, their harshness can be detrimental to sensitive substrates. Consequently, milder deprotection strategies have been developed.

Phosphoric Acid: Aqueous phosphoric acid (85 wt%) has emerged as an effective, environmentally friendly, and mild reagent for the deprotection of tert-butyl esters, ethers, and carbamates. organic-chemistry.orgnih.govacs.org This method offers good selectivity, leaving other acid-sensitive groups such as benzyl esters, Cbz carbamates, and TBDMS ethers intact. organic-chemistry.orgacs.orgorganic-chemistry.org The reactions are typically high-yielding, and the workup is straightforward. nih.govorganic-chemistry.org The reaction is generally conducted at room temperature, although gentle heating can be applied for less reactive substrates. acs.org

Radical Cations: A novel and mild method for the deprotection of tert-butyl groups involves the use of the tris-4-bromophenylamminium radical cation, commonly known as "magic blue" (MB•+), in combination with triethylsilane. organic-chemistry.orgnih.govacs.org This system catalytically facilitates the cleavage of the C-O bond in tert-butyl esters, ethers, and carbamates under neutral conditions, avoiding the need for strong acids or bases. nih.govresearchgate.net The reaction proceeds with high isolated yields and is suitable for a diverse range of compounds. nih.govacs.org The proposed mechanism involves the activation of the Si-H bond in triethylsilane by the magic blue radical cation. acs.org

| Deprotection Reagent | Conditions | Advantages | Reference |

| Aqueous Phosphoric Acid (85 wt%) | Toluene, THF, or CH₂Cl₂, room temp to 50°C | Mild, selective, environmentally benign, convenient workup. | organic-chemistry.orgacs.orgacs.org |

| Tris-4-bromophenylamminium radical cation (Magic Blue) / Triethylsilane | Dichloromethane, room temperature | Mild, neutral conditions, catalytic, high yielding. | organic-chemistry.orgnih.govacs.org |

These alternative methods provide valuable tools for chemists working with complex molecules where the preservation of other functional groups is paramount.

Stability Under Basic and Hydrogenolytic Conditions

The this compound molecule exhibits differential stability under basic and hydrogenolytic conditions, which allows for selective manipulation of its terminal groups.

Basic Conditions: Both the benzyl ether and the tert-butyl ester linkages are generally stable under basic conditions. This stability allows for reactions to be carried out on other parts of a molecule without affecting these protecting groups.

Hydrogenolytic Conditions: Hydrogenolysis is a chemical reaction that involves the cleavage of a chemical bond by hydrogen.

Benzyl Ether: The benzyl ether group is readily cleaved by catalytic hydrogenolysis. ambeed.comyoutube.com This reaction is typically carried out using a palladium or platinum catalyst (e.g., Pd/C) under a hydrogen atmosphere. youtube.comchemrxiv.org The process results in the formation of a free hydroxyl group and toluene as a byproduct. youtube.com This method is widely used for the deprotection of hydroxyl groups due to its mildness and high efficiency. chemrxiv.org

tert-Butyl Ester: The tert-butyl ester group is stable under the conditions typically employed for the hydrogenolysis of benzyl ethers. organic-chemistry.org This orthogonality allows for the selective deprotection of the benzyl group while leaving the tert-butyl ester intact.

This differential stability is a key feature in the synthetic utility of molecules like this compound, enabling a stepwise deprotection and functionalization strategy.

Functional Group Interconversions and Derivatization from PEG Ends

The terminal groups of the PEG chain in this compound, once deprotected, serve as versatile handles for a wide array of chemical modifications.

Conversion of Hydroxyl Groups to Other Reactive Functionalities

The terminal hydroxyl groups of a PEG chain, which can be revealed by the hydrogenolytic cleavage of the benzyl ether, are readily converted into other reactive functionalities. This process, often referred to as "activation," is a cornerstone of PEG chemistry, enabling its conjugation to various molecules. researchgate.net Common transformations include:

Esterification: Reaction with carboxylic acids or their activated derivatives to form esters.

Etherification: Conversion to other ether linkages.

Conversion to Amines: Multi-step synthesis can convert the hydroxyl group into a primary amine.

Conversion to Halides: Reaction with halogenating agents to produce terminal halides, which are good leaving groups for subsequent nucleophilic substitution reactions.

Activation for Nucleophilic Attack: The hydroxyl group can be activated by conversion to a sulfonate ester (e.g., tosylate, mesylate) or by using reagents like cyanuric chloride to make it susceptible to nucleophilic attack. researchgate.net

These transformations pave the way for the attachment of a diverse range of molecules to the PEG spacer. nih.govnih.gov

Transformations from Amine and Carboxylic Acid Termini

PEG linkers can also be synthesized with terminal amine or carboxylic acid groups. researchgate.netnanocs.net These functionalities provide alternative and highly useful conjugation points.

Amine Termini: PEG-amines can react with:

Activated carboxylic acids (e.g., NHS esters) to form stable amide bonds. idosi.org

Aldehydes and ketones via reductive amination to form secondary amines. idosi.org

Isocyanates and isothiocyanates to yield urea (B33335) and thiourea linkages, respectively. idosi.org

Carboxylic Acid Termini: PEG-carboxylic acids can be coupled with:

Amines, in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), to form amide bonds. idosi.orglabinsights.nl

Alcohols to form esters.

These reactions are fundamental to the field of bioconjugation, where PEGs are used to modify proteins, peptides, and other biomolecules to improve their pharmacological properties. labinsights.nl

Click Chemistry Functionalization (e.g., Azide-Alkyne Cycloaddition)

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov PEG derivatives are frequently functionalized with azide or alkyne groups to enable their participation in these powerful conjugation reactions. nih.govcreativepegworks.comimmunomart.org

The terminal groups of a PEG chain can be converted to either an azide or an alkyne. For example, a terminal hydroxyl group can be converted to an azide through a two-step process involving mesylation followed by nucleophilic substitution with sodium azide. This azide-functionalized PEG can then be "clicked" onto a molecule containing a terminal alkyne. nih.gov

A significant advancement in this area is the development of copper-free click chemistry, such as the strain-promoted azide-alkyne cycloaddition (SPAAC). biochempeg.com This reaction utilizes strained cyclooctynes (e.g., dibenzocyclooctyne, DBCO) that react rapidly with azides without the need for a copper catalyst, which can be toxic to living cells. biochempeg.combiochempeg.com This has broadened the application of click chemistry in biological systems. biochempeg.com

The versatility of click chemistry allows for the efficient and specific labeling and cross-linking of PEG-containing molecules for a wide range of applications, including drug delivery and materials science. nih.govacs.org

Reaction Kinetics and Mechanistic Studies of Ester Transformations

The transformation of this compound predominantly involves the cleavage of its ester linkage. The reaction kinetics and underlying mechanisms are largely dictated by the nature of the ester group and the conditions employed for the transformation. Due to the presence of a tertiary butyl ester, this group is the primary site of reactivity, particularly under acidic conditions.

Detailed kinetic studies specifically for this compound are not extensively available in peer-reviewed literature, likely owing to its specialized application as a PROTAC linker. However, the reactivity of the t-butyl ester functional group is well-characterized, and kinetic data from analogous simple esters can provide valuable insights into its expected behavior.

Acid-Catalyzed Cleavage of the t-Butyl Ester:

The cleavage of the t-butyl ester in this compound is most efficiently achieved under acidic conditions. This transformation is crucial for the deprotection of a carboxylic acid functional group, which may be necessary in subsequent synthetic steps or for the final biological application of the molecule.

The mechanism of acid-catalyzed hydrolysis of t-butyl esters is generally accepted to proceed through a unimolecular pathway (AAL1 mechanism). This mechanism involves the following key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon.

Formation of a Stable Carbocation: Unlike the hydrolysis of primary or secondary esters, the cleavage of t-butyl esters involves the formation of a relatively stable tertiary carbocation (the t-butyl cation) acsgcipr.org. This is the rate-determining step of the reaction.

Release of the Carboxylic Acid and Carbocation Fate: The departure of the t-butyl cation results in the formation of the corresponding carboxylic acid. The t-butyl cation can then react with a nucleophile in the reaction mixture, such as water, to form t-butanol, or it can undergo elimination to form isobutylene stackexchange.com.

The rate of this reaction is influenced by several factors, including the strength of the acid catalyst, the temperature, and the solvent system. A variety of acids can be employed for this purpose, ranging from strong mineral acids like hydrochloric acid (HCl) and sulfuric acid (H2SO4) to organic acids such as trifluoroacetic acid (TFA) acsgcipr.org.

Kinetic Data for Analogous Ester Hydrolysis:

To provide a quantitative perspective on the reaction rates, the following table presents kinetic data for the acid-catalyzed hydrolysis of simpler analogous esters. It is important to note that these values are for model compounds and the kinetics of this compound may differ due to steric and electronic effects of the PEG chain and the benzyl group.

| Ester | Conditions | Rate Constant (k) | Reference |

|---|---|---|---|

| t-Butyl acetate | Dilute aqueous acid | Volume of activation is near zero, indicating a unimolecular mechanism. | acs.org |

Influence of the PEG Chain and Benzyl Group:

The presence of the PEG8 chain in this compound can influence the reaction kinetics. The PEG chain can affect the solubility of the molecule in different solvent systems and may also sterically hinder the approach of the catalyst to the ester group, although this effect is generally considered to be minimal for the flexible and hydrophilic PEG chains. The benzyl group is relatively stable under the acidic conditions used for t-butyl ester cleavage and is not expected to directly participate in the reaction mechanism.

Other Transformation Mechanisms:

While acid-catalyzed cleavage is the most common transformation, other methods for t-butyl ester cleavage exist, such as thermolytic cleavage researchgate.net. However, these methods often require harsh conditions that may not be compatible with other functional groups in a complex molecule.

Hydrolysis of the ester under basic conditions is also possible, but t-butyl esters are generally more resistant to basic hydrolysis compared to primary or secondary esters due to steric hindrance around the carbonyl carbon.

Applications in Advanced Chemical and Biological Systems

Design and Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. nih.govnih.gov By bringing the POI and the E3 ligase into close proximity, PROTACs co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of specific proteins. nih.govaxispharm.com The linker component is a critical determinant of the PROTAC's efficacy. nih.gov

Benzyl-PEG8-t-butyl ester is a PEG-based linker used in the synthesis of PROTACs. medkoo.commedchemexpress.cn PEG linkers are the most frequently incorporated motifs in PROTAC structures, with one analysis indicating their presence in 54% of reported PROTACs. biochempeg.com The incorporation of a PEG chain, such as the octaethylene glycol unit in this compound, offers several advantages over more hydrophobic linkers like alkyl chains. precisepeg.com A primary benefit is the enhancement of the resulting PROTAC's aqueous solubility and its compatibility with physiological environments. axispharm.comprecisepeg.comjenkemusa.com This improved solubility can positively influence cell permeability and oral absorption characteristics. biochempeg.comjenkemusa.com The benzyl (B1604629) group provides a degree of conformational rigidity, which can be advantageous in orienting the two ends of the PROTAC for optimal ternary complex formation. nih.gov

The linker is far more than a simple spacer; its length, flexibility, and chemical composition critically influence a PROTAC's biological activity. nih.govaxispharm.com These properties affect the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for successful protein degradation. axispharm.com

Linker Length: The defined eight-unit PEG chain of this compound provides a specific length that dictates the distance between the two binding ligands. The ability to systematically vary linker length by using PEGs of different chain lengths is a key strategy in optimizing PROTAC efficiency. biochempeg.com Research has shown that both excessively short and long linkers can hinder the formation of a productive ternary complex, leading to reduced degradation potency. nih.gov

Linker Composition: The composition of the linker affects the physicochemical properties of the entire PROTAC molecule. nih.gov PEG-based linkers, derived from scaffolds like this compound, introduce hydrophilicity, which can mitigate the high hydrophobicity often associated with potent protein ligands. precisepeg.com This modulation of properties like lipophilicity and topological polar surface area is essential for achieving favorable pharmacokinetics. nih.gov

| Linker Type | Key Characteristics | Impact on PROTAC Properties |

| PEG-Based | Composed of repeating ethylene (B1197577) glycol units. Hydrophilic. | Increases water solubility, enhances compatibility with physiological systems, can improve cell permeability and oral absorption. axispharm.combiochempeg.comprecisepeg.com |

| Alkyl-Based | Consist of saturated or unsaturated carbon chains. Hydrophobic. | Generally stable and synthetically accessible, but can lead to poor aqueous solubility, potentially limiting cellular uptake and bioavailability. nih.govprecisepeg.com |

| Rigid | Incorporate structures like aromatic rings (e.g., benzyl group) or cycloalkanes. | Provides conformational restriction, which can pre-organize the PROTAC into an active conformation, potentially enhancing selectivity and stability. nih.govprecisepeg.com |

This compound is designed for modular and efficient synthesis of PROTACs. The tert-butyl ester group serves as a protecting group for a terminal carboxylic acid. This protecting group can be selectively removed under acidic conditions, such as with trifluoroacetic acid, to reveal the free carboxyl group. vectorlabs.com This functionality is central to its strategic use in synthesis.

A common synthetic strategy involves a stepwise approach:

Deprotection: The t-butyl ester of this compound is cleaved to yield the corresponding carboxylic acid (Benzyl-PEG8-acid).

Activation: The newly exposed carboxylic acid is activated to facilitate amide bond formation. This can be achieved by converting it into an active ester, such as an N-hydroxysuccinimide (NHS) ester.

Coupling: The activated linker is then reacted with an amine-containing E3 ligase ligand (e.g., derivatives of pomalidomide (B1683931) or VHL ligands) or a POI ligand to form a stable amide bond.

This modular approach, enabled by bifunctional linkers, accelerates the creation of PROTAC libraries where linker length, composition, or attachment points can be varied systematically to screen for optimal degradation activity. nih.govbiochempeg.com

Bioconjugation Chemistry and Modular Assembly of Biomolecules

Bioconjugation involves the covalent attachment of molecules to biomolecules like peptides and proteins to enhance their properties or confer new functions. eco-vector.com The structural features of this compound make it a suitable tool for these applications.

The primary strategy for conjugating this compound to peptides or proteins involves leveraging the terminal carboxylic acid, which is unmasked from its t-butyl ester form. vectorlabs.com This carboxyl group can be covalently linked to primary amines present on the surface of proteins, such as the ε-amine of lysine (B10760008) residues or the N-terminal α-amine.

The conjugation process typically follows these steps:

Deprotection: Removal of the t-butyl group to expose the carboxylic acid.

Activation and Coupling: The carboxylic acid is activated to make it highly reactive toward amines.

| Activation Method | Reagents | Description |

| Carbodiimide (B86325) Coupling | e.g., EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Directly facilitates the formation of an amide bond between the linker's carboxyl group and the protein's amine group. vectorlabs.com |

| Active Ester Formation | e.g., N-hydroxysuccinimide (NHS) | The carboxyl group is first converted to a more stable, yet highly reactive, NHS ester. This activated linker can then be purified and subsequently reacted with the protein in a separate step. vectorlabs.com |

This process, known as PEGylation, can improve the therapeutic properties of peptides and proteins by increasing their solubility and in vivo circulation time. reading.ac.uk

Multifunctional bioprobes are molecules designed with distinct domains to perform multiple tasks, such as targeting, reporting, and therapeutic action. This compound can be used as a hydrophilic spacer to connect different functional components within a single bioprobe. The PEG8 chain serves to physically separate the conjugated moieties, which can help prevent steric hindrance and ensure that each component retains its intended function.

For example, a bioprobe could be engineered by:

Conjugating the deprotected carboxyl end of the linker to a targeting peptide that recognizes a specific cell surface receptor.

The benzyl group on the other end could be further functionalized (if modified from the parent structure to include a reactive handle) to attach a reporter molecule, such as a fluorescent dye or a biotin (B1667282) tag for detection and purification.

The defined length and hydrophilic nature of the PEG8 spacer are critical for maintaining the proper folding and function of the conjugated biomolecules, making it an essential component in the rational design of sophisticated bioprobes.

Role in Modulating Aqueous Solubility and Biocompatibility in Conjugates

Furthermore, the PEG moiety can create a spatial barrier around the conjugated molecule. This "PEG shield" can reduce recognition by proteolytic enzymes, thereby decreasing enzymatic degradation, and can also limit rapid clearance by the kidneys. This leads to an extended circulation half-life and improved pharmacokinetic profiles of the resulting conjugate. The inherent biocompatibility and low immunogenicity of PEG make it an ideal component for linkers in advanced drug delivery systems, such as Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). medchemexpress.cn

Table 1: Solubility Properties of Structurally Related PEG-Esters

| Compound Name | Solvents | Source |

| NH-bis(PEG8-t-butyl ester) | Water, DMSO, DCM, DMF | broadpharm.com |

| Acid-PEG8-t-butyl ester | Water, DMSO, DCM, DMF | |

| Hydroxy-dPEG®₈-t-butyl ester | Methylene (B1212753) chloride, Acetonitrile (B52724), DMAC, DMSO |

Advanced Polymer Chemistry and Material Science Applications

Synthesis of Well-Defined Functional Polymers

This compound serves as a valuable heterobifunctional building block in the synthesis of well-defined functional polymers. The distinct protecting groups at each terminus—a stable benzyl ether and an acid-labile t-butyl ester—allow for controlled, sequential chemical modifications. This is crucial for creating polymers with precise architectures and pendant functionalities.

Research in polymer chemistry has demonstrated the utility of the benzyl group as a robust protecting group for synthesizing functional monomers prior to polymerization. nih.gov For instance, a benzyl-ether substituted lactide monomer has been successfully copolymerized to produce a polylactide copolymer with pendant benzyloxy groups. nih.gov Subsequent removal of the benzyl groups via hydrogenolysis unmasks reactive hydroxyl groups along the polymer backbone, which can then be further modified. nih.gov Similarly, this compound can be incorporated into a polymer structure, with the benzyl and t-butyl ester groups providing orthogonal handles for subsequent derivatization, enabling the synthesis of complex graft polymers and other advanced polymeric materials. biochempeg.com

Creation of Functionalized Coatings and New Materials

The chemical properties of this compound make it a suitable reagent for the development of functionalized coatings and novel materials. Benzyl-PEG derivatives are explicitly used in the creation of polyethylene (B3416737) glycol-modified functional coatings, which can alter the surface properties of materials to enhance biocompatibility or introduce specific functionalities. biochempeg.com

A practical application of this concept involves the synthesis of biofunctional polymer films. In one study, a copolymer was synthesized using a benzyl-ether protected monomer. nih.gov After creating a film from this polymer, the benzyl protecting groups were removed to reveal functional sites. These sites were then used to tether RGD-containing peptide sequences to the film's surface. The resulting functionalized material demonstrated a significant enhancement in the adhesion of epithelial cells, showcasing a strategy for fabricating a versatile class of biodegradable and biocompatible materials for tissue engineering. nih.gov This methodology highlights how the stable benzyl protecting group is instrumental in the pathway to creating advanced, functional materials.

Role as a Crosslinker in Polymer Networks

While heterobifunctional PEG molecules are generally described as crosslinking agents, their specific role is determined by their structure. jenkemusa.com this compound functions primarily as a heterobifunctional linker or spacer, connecting two different chemical entities, rather than as a crosslinker for forming bulk polymer networks like hydrogels. jenkemusa.com

The formation of crosslinked polymer networks, such as hydrogels, typically requires macromers with an average functionality greater than two or bifunctional molecules where both ends can react under the same conditions to form a three-dimensional matrix. nih.govnih.gov The structure of this compound, with two distinct and stable protecting groups, is designed for sequential, orthogonal reactions. Direct, one-pot polymerization into a network is not its intended use. Instead, it can be incorporated as a pendant chain onto a polymer backbone or used to link a molecule to a pre-formed network after selective deprotection of one of its ends. Therefore, its role is more accurately defined as a spacer that bridges different components within a larger macromolecular assembly, rather than a primary crosslinker that constitutes the network itself.

Synthetic Support in Ligand and Polypeptide Synthesis

This compound is an exemplary tool for synthetic support in the complex, multi-step processes of ligand and polypeptide synthesis. Its utility stems from its heterobifunctional nature, featuring two distinct protecting groups that are fundamental to modern synthetic chemistry, particularly solid-phase peptide synthesis (SPPS). biosynth.comresearchgate.net

The t-butyl ester is a common and effective protecting group for the carboxylic acid functionalities found in the side chains of amino acids like aspartic acid and glutamic acid. researchgate.netpeptide.com This protection is crucial to prevent unwanted side reactions during the amide bond formation steps of peptide synthesis. researchgate.net The t-butyl group is stable under the basic conditions used to remove the temporary Fmoc protecting group from the N-terminus but can be efficiently cleaved using acid, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin. biosynth.compeptide.com

Simultaneously, the benzyl group serves as a stable, robust protecting group, often used for hydroxyl or carboxyl groups. libretexts.org In the context of this compound, the benzyl ether provides a stable terminus that can be removed under different conditions, such as catalytic hydrogenolysis. libretexts.org This orthogonal stability allows a synthetic chemist to deprotect the t-butyl ester and expose the carboxylic acid for coupling to an amine (e.g., the N-terminus of a peptide) while the benzyl-protected end remains inert, ready for a subsequent, different chemical transformation. biochempeg.comlibretexts.org This strategic protection and deprotection is the cornerstone of synthesizing complex biomolecules and ligands with high precision and yield.

Analytical Methodologies for Characterization and Purity Assessment

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the structural confirmation of Benzyl-PEG8-t-butyl ester, providing atomic-level information about its molecular framework and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Confirming Structure and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation and purity verification of this compound. umn.edusielc.com Both ¹H and ¹³C NMR are utilized to confirm the presence and connectivity of the benzyl (B1604629), polyethylene (B3416737) glycol (PEG), and t-butyl ester moieties.

In ¹H NMR spectroscopy, the chemical shifts of the protons provide a detailed map of the molecule. acs.orgnih.gov The aromatic protons of the benzyl group typically appear in the range of δ 7.2-7.4 ppm. The methylene (B1212753) protons of the PEG chain (-O-CH₂-CH₂-) are observed as a prominent signal around δ 3.6 ppm. nih.gov The benzylic protons (-C₆H₅-CH₂-) are expected to resonate at approximately δ 4.5 ppm, while the protons of the t-butyl group will produce a characteristic singlet at around δ 1.4 ppm. Integration of these signals allows for the determination of the relative number of protons in each part of the molecule, confirming the correct stoichiometry. umn.edu

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The distinct chemical shifts of the carbons in the aromatic ring, the PEG backbone, the benzylic carbon, the ester carbonyl, and the t-butyl group confirm the structural integrity of the compound. The purity of the sample can also be assessed by the absence of signals corresponding to impurities. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for this compound

| Functional Group | Chemical Shift (δ, ppm) |

| t-Butyl Protons | ~1.4 (singlet) |

| PEG Methylene Protons | ~3.6 (multiplet) |

| Benzylic Protons | ~4.5 (singlet) |

| Aromatic Protons | ~7.3 (multiplet) |

Mass Spectrometry (MS) for Molecular Weight and Oligomer Distribution Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and assessing the oligomer distribution of this compound. waters.com Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed for the analysis of PEG compounds. acs.org

MS analysis provides the mass-to-charge ratio (m/z) of the molecular ions, which allows for the precise determination of the molecular weight. For this compound, the expected monoisotopic mass can be calculated and compared with the experimental data to confirm its identity. researchgate.net Due to the nature of PEG synthesis, a distribution of oligomers with varying numbers of ethylene (B1197577) glycol units may be present. MS can resolve these different chain lengths, providing information on the polydispersity of the PEG portion of the molecule. waters.compharmtech.com The use of high-resolution mass spectrometry can further enhance the accuracy of mass determination. ingenieria-analitica.com

Table 2: Expected Mass Spectrometric Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₂₈H₄₈O₁₀ |

| Monoisotopic Mass | ~544.32 g/mol |

| Average Molecular Weight | ~544.68 g/mol |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. youtube.componder.ing The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

The IR spectrum of this compound will exhibit characteristic absorption bands. A strong and broad band around 1100 cm⁻¹ is indicative of the C-O-C stretching of the ether linkages in the PEG backbone. researchgate.netnih.gov The presence of the ester functional group is confirmed by a strong absorption band corresponding to the C=O stretching vibration, typically found around 1735 cm⁻¹. The C-H stretching vibrations of the aliphatic and aromatic moieties are observed in the region of 2850-3000 cm⁻¹. Aromatic C=C stretching vibrations from the benzyl group are expected in the 1450-1600 cm⁻¹ region.

Table 3: Key Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| C-O-C (Ether) | Stretching | ~1100 |

| C=O (Ester) | Stretching | ~1735 |

| C-H (Aliphatic) | Stretching | ~2850-2950 |

| C-H (Aromatic) | Stretching | ~3000-3100 |

| C=C (Aromatic) | Stretching | ~1450-1600 |

Chromatographic Techniques for Purity and Isomeric Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating any potential isomers or related impurities.

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a valuable technique for characterizing the polymer aspect of this compound. nih.govwaters.com GPC separates molecules based on their hydrodynamic volume in solution. researchgate.net This method is particularly useful for determining the molecular weight distribution and polydispersity index (PDI) of the PEG chain. researchgate.net

The sample is passed through a column packed with a porous gel. Larger molecules elute first as they are excluded from the pores, while smaller molecules penetrate the pores and have a longer retention time. By calibrating the column with a series of known molecular weight standards, the average molecular weight (Mw), number average molecular weight (Mn), and PDI (Mw/Mn) of the sample can be determined. For a well-defined compound like this compound, a narrow molecular weight distribution and a PDI close to 1.0 are expected. nih.gov

Normal-Phase and Reverse-Phase Flash Chromatography for Purification

The purification of this compound and related PEGylated compounds is frequently accomplished using flash chromatography, a rapid form of column chromatography. The choice between normal-phase and reverse-phase methodologies is dictated by the polarity of the target compound and its impurities.

Normal-Phase Flash Chromatography:

In normal-phase chromatography, a polar stationary phase, typically silica (B1680970) gel, is employed with a non-polar mobile phase. For polar molecules like this compound, a more polar solvent is required to elute the compound from the column. The purification of PEG-containing linkers often presents challenges such as streaking on thin-layer chromatography (TLC) plates and broad elution profiles during column chromatography. However, the use of solvent systems like chloroform-methanol or dichloromethane-methanol can improve the separation of these polar compounds. For PEG linkers with basic functional groups, the addition of a small percentage of aqueous ammonia (B1221849) to the eluent can be beneficial, while for acidic functionalities, the addition of formic acid may be employed.

A representative purification of a PEGylated compound using normal-phase flash chromatography might involve the following parameters:

| Parameter | Value/Description |

| Stationary Phase | Silica Gel |

| Mobile Phase | Gradient of Methanol in Dichloromethane (e.g., 0% to 10%) |

| Elution Profile | The target compound elutes as the polarity of the mobile phase increases. |

Reverse-Phase Flash Chromatography:

Reverse-phase flash chromatography utilizes a non-polar stationary phase, commonly C18-functionalized silica, and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. This technique is particularly effective for the purification of polar and water-soluble molecules. For PEGylated peptides and similar compounds, reverse-phase high-performance liquid chromatography (RP-HPLC) is a standard purification method, and the principles can be applied to flash chromatography for larger scale purifications. The retention time of PEGylated molecules in reverse-phase chromatography can be influenced by the length of the PEG chain, with longer chains sometimes leading to increased retention.

A typical reverse-phase flash chromatography purification for a PEGylated linker could be set up as follows:

| Parameter | Value/Description |

| Stationary Phase | C18-functionalized Silica |

| Mobile Phase | Gradient of Acetonitrile in Water (e.g., 5% to 95%) |

| Elution Profile | The compound of interest is eluted by increasing the concentration of the organic solvent. |

Quantitative Analysis of Functional Group Conversion Efficiency

The synthetic utility of this compound relies on the selective manipulation of its terminal functional groups. The t-butyl ester serves as a protecting group for a carboxylic acid. A crucial step in its use is the deprotection to reveal the free carboxylic acid, which can then be coupled to another molecule. Quantifying the efficiency of this conversion is essential for process optimization and quality control.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this analysis. The deprotection of the t-butyl ester is monitored by the disappearance of the characteristic singlet peak of the nine equivalent protons of the t-butyl group in the ¹H NMR spectrum. This signal typically appears in the upfield region of the spectrum. The complete removal of this signal indicates a successful conversion to the carboxylic acid. researchgate.net

High-Performance Liquid Chromatography (HPLC) is another powerful technique for quantifying the conversion. An HPLC method can be developed to separate the starting material (this compound) from the product (the corresponding carboxylic acid). By creating a calibration curve with a known standard, the concentration of the product in the reaction mixture can be determined, allowing for the calculation of the reaction yield. For PEGylated compounds, reverse-phase HPLC is often the method of choice.

A hypothetical study on the deprotection of a t-butyl ester on a PEG linker could yield the following quantitative data, illustrating the efficiency of the reaction under specific conditions.

| Reaction Time (hours) | Conversion Efficiency (%) | Analytical Method |

| 1 | 85 | ¹H NMR |

| 2 | 95 | ¹H NMR |

| 4 | >99 | ¹H NMR |

| 4 | 98.5 | HPLC |

This data indicates that the deprotection reaction proceeds to near completion within 4 hours, as confirmed by both NMR and HPLC analysis. Such quantitative assessments are vital for ensuring the quality and reactivity of the deprotected linker in subsequent synthetic steps.

Research Perspectives and Future Directions

Development of Green and Sustainable Synthetic Routes for Benzyl-PEG8-t-butyl Ester